molecular formula C14H24N6O2 B11111367 8-(2-Dimethylamino-ethylamino)-7-isobutyl-3-methyl-3,7-dihydro-purine-2,6-dione

8-(2-Dimethylamino-ethylamino)-7-isobutyl-3-methyl-3,7-dihydro-purine-2,6-dione

Cat. No.: B11111367
M. Wt: 308.38 g/mol
InChI Key: KSFOLWYVRPFYIJ-UHFFFAOYSA-N
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Description

8-(2-Dimethylamino-ethylamino)-7-isobutyl-3-methyl-3,7-dihydro-purine-2,6-dione is a synthetic compound known for its diverse applications in scientific research. This compound is characterized by its unique structure, which includes a purine core substituted with dimethylamino and isobutyl groups. It is often studied for its potential biological activities and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-(2-Dimethylamino-ethylamino)-7-isobutyl-3-methyl-3,7-dihydro-purine-2,6-dione typically involves multi-step organic reactions. One common method includes the alkylation of a purine derivative with 2-dimethylaminoethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 8-(2-Dimethylamino-ethylamino)-7-isobutyl-3-methyl-3,7-dihydro-purine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the dimethylamino group can be replaced with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted purine compounds.

Scientific Research Applications

8-(2-Dimethylamino-ethylamino)-7-isobutyl-3-methyl-3,7-dihydro-purine-2,6-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe to investigate cellular processes.

    Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of novel materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 8-(2-Dimethylamino-ethylamino)-7-isobutyl-3-methyl-3,7-dihydro-purine-2,6-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in cellular signaling pathways, leading to altered cellular responses. The exact pathways and targets can vary depending on the specific biological context.

Comparison with Similar Compounds

    Caffeine: A well-known purine derivative with stimulant effects.

    Theophylline: Another purine derivative used in the treatment of respiratory diseases.

    Adenosine: A naturally occurring purine nucleoside involved in energy transfer and signaling.

Comparison: 8-(2-Dimethylamino-ethylamino)-7-isobutyl-3-methyl-3,7-dihydro-purine-2,6-dione is unique due to its specific substitutions, which confer distinct chemical and biological properties. Unlike caffeine and theophylline, which are primarily known for their effects on the central nervous system, this compound is more versatile in its applications, particularly in research and industrial contexts.

Properties

Molecular Formula

C14H24N6O2

Molecular Weight

308.38 g/mol

IUPAC Name

8-[2-(dimethylamino)ethylamino]-3-methyl-7-(2-methylpropyl)purine-2,6-dione

InChI

InChI=1S/C14H24N6O2/c1-9(2)8-20-10-11(19(5)14(22)17-12(10)21)16-13(20)15-6-7-18(3)4/h9H,6-8H2,1-5H3,(H,15,16)(H,17,21,22)

InChI Key

KSFOLWYVRPFYIJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C2=C(N=C1NCCN(C)C)N(C(=O)NC2=O)C

Origin of Product

United States

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